7-(4-n-Propylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(4-n-Propylphenyl)-7-oxoheptanoic acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propyl group attached to a phenyl ring, which is further connected to a heptanoic acid chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-n-Propylphenyl)-7-oxoheptanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-propylbenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-n-Propylphenyl)-7-oxoheptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 7-(4-n-Propylphenyl)heptanoic acid.
Reduction: 7-(4-n-Propylphenyl)-7-hydroxyheptanoic acid.
Substitution: 4-n-Propyl-2-nitrophenyl-7-oxoheptanoic acid.
Scientific Research Applications
7-(4-n-Propylphenyl)-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-n-Propylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-n-Propylphenylacetylene
- 4-n-Propylphenylpropanoic acid
- 4-Propylphenol
Uniqueness
7-(4-n-Propylphenyl)-7-oxoheptanoic acid is unique due to the presence of both a ketone and a carboxylic acid functional group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
7-oxo-7-(4-propylphenyl)heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-6-13-9-11-14(12-10-13)15(17)7-4-3-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVWVRDAVSAMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293658 |
Source
|
Record name | ζ-Oxo-4-propylbenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-22-1 |
Source
|
Record name | ζ-Oxo-4-propylbenzeneheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ζ-Oxo-4-propylbenzeneheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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